molecular formula C10H6F3N3O B7724636 2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one

2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one

Cat. No.: B7724636
M. Wt: 241.17 g/mol
InChI Key: RZQQQWUVWWVDCN-UHFFFAOYSA-N
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Description

2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one is a heterocyclic compound that features a pyridine ring and a pyrimidine ring, both of which are important scaffolds in medicinal chemistry. The trifluoromethyl group at the 6-position of the pyrimidine ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with picolinimidamide hydrochloride in ethanol. The reaction is carried out at room temperature with triethylamine as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable organic synthesis techniques that ensure high yield and purity. The use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine and pyridine derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, its anti-fibrotic activity is attributed to the inhibition of prolyl-4-hydroxylase, which leads to reduced collagen synthesis. In the context of anti-tubercular activity, the compound disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the pyridine and pyrimidine rings, along with the trifluoromethyl group, makes 2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one unique. This combination enhances its lipophilicity, metabolic stability, and biological activity, making it a promising candidate for various applications in medicinal chemistry .

Properties

IUPAC Name

2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O/c11-10(12,13)7-5-8(17)16-9(15-7)6-3-1-2-4-14-6/h1-5H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQQQWUVWWVDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C2=NC(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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